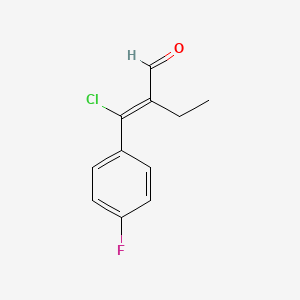
2-(Chloro(4-fluorophenyl)methylene)butyraldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloro(4-fluorophenyl)methylene)butyraldehyde is an organic compound with the molecular formula C11H10ClFO and a molecular weight of 212.65 g/mol It is characterized by the presence of a chloro and fluorophenyl group attached to a butyraldehyde backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloro(4-fluorophenyl)methylene)butyraldehyde typically involves the reaction of 4-fluorobenzaldehyde with chloroacetaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product . The reaction conditions, including temperature and solvent, can be optimized to achieve higher yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, are common to enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloro(4-fluorophenyl)methylene)butyraldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products Formed
Oxidation: 2-(Chloro(4-fluorophenyl)methylene)butyric acid.
Reduction: 2-(Chloro(4-fluorophenyl)methylene)butanol.
Substitution: 2-(Amino(4-fluorophenyl)methylene)butyraldehyde.
Applications De Recherche Scientifique
2-(Chloro(4-fluorophenyl)methylene)butyraldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Chloro(4-fluorophenyl)methylene)butyraldehyde involves its interaction with specific molecular targets. The chloro and fluorophenyl groups contribute to its reactivity and ability to form stable complexes with enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Chloro(4-chlorophenyl)methylene)butyraldehyde
- 2-(Chloro(4-bromophenyl)methylene)butyraldehyde
- 2-(Chloro(4-methylphenyl)methylene)butyraldehyde
Uniqueness
2-(Chloro(4-fluorophenyl)methylene)butyraldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its analogs. The fluorine atom can influence the compound’s stability, lipophilicity, and interaction with biological targets, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
83846-60-0 |
|---|---|
Formule moléculaire |
C11H10ClFO |
Poids moléculaire |
212.65 g/mol |
Nom IUPAC |
(2Z)-2-[chloro-(4-fluorophenyl)methylidene]butanal |
InChI |
InChI=1S/C11H10ClFO/c1-2-8(7-14)11(12)9-3-5-10(13)6-4-9/h3-7H,2H2,1H3/b11-8- |
Clé InChI |
ZGIFYCALAOVWQJ-FLIBITNWSA-N |
SMILES isomérique |
CC/C(=C(\C1=CC=C(C=C1)F)/Cl)/C=O |
SMILES canonique |
CCC(=C(C1=CC=C(C=C1)F)Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


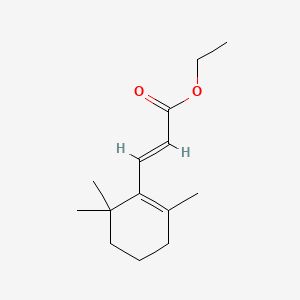


![3,6,6,8-Tetramethyl-1-oxaspiro[4.4]nonan-2-one](/img/structure/B12664857.png)
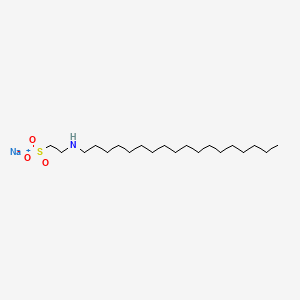
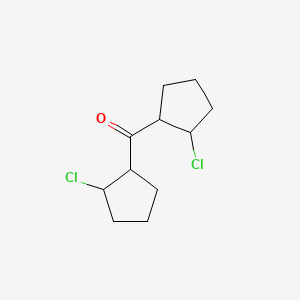
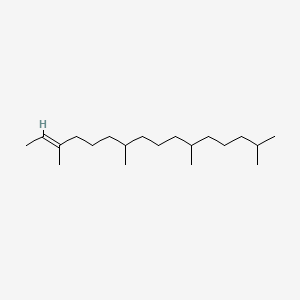

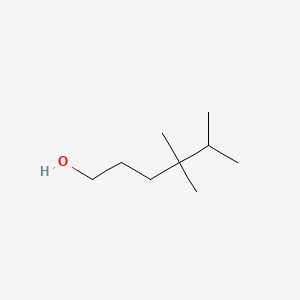

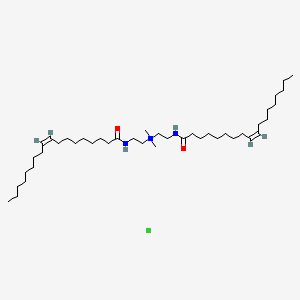

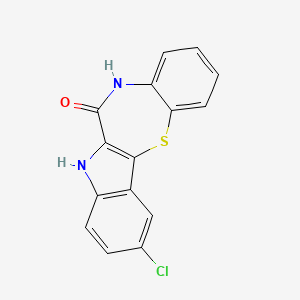
![1,1,2,3,3-Pentafluoro-3-[(trifluorovinyl)oxy]propene](/img/structure/B12664903.png)
